molecular formula C12H10O4 B101756 Baldrinal CAS No. 18234-46-3

Baldrinal

Cat. No.: B101756
CAS No.: 18234-46-3
M. Wt: 218.20 g/mol
InChI Key: QIUOVIRIFZOCLL-UHFFFAOYSA-N
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Description

Baldrinal is a naturally occurring compound derived from the extracts of valerian rhizomes and roots. It is known for its potential anticonvulsant and neuroprotective effects. The compound has been studied for its ability to suppress excitatory neural transmission and reduce locomotor activity, making it a subject of interest in the field of neurology and pharmacology .

Mechanism of Action

Target of Action

Baldrinal, derived from the extracts of valerian rhizomes and roots , primarily targets the neurotransmitter systems in the brain, specifically the glutamatergic and GABAergic neurons . It plays a significant role in suppressing excitatory neural transmission , thereby affecting the balance between excitatory and inhibitory signals in the nervous system.

Mode of Action

This compound interacts with its targets by modulating the levels of neurotransmitters in the brain. It has been observed to restore the increased levels of glutamic acid (Glu), an excitatory neurotransmitter, in pilocarpine-induced epilepsy models . This suggests that this compound may inhibit the overactivity of Glu neurons, thereby reducing excitatory neural transmission .

Biochemical Pathways

This compound’s action affects the GABAergic and glutamatergic pathways in the brain . By restoring the balance between these two critical neurotransmitter systems, this compound can potentially alleviate conditions characterized by an imbalance in neural excitation and inhibition, such as epilepsy .

Pharmacokinetics

This suggests that the bioavailability of this compound may be influenced by the metabolic stability of its precursor compounds .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the rate of seizures in epileptic mice and an amelioration of the increased levels of NMDAR 1, BDNF, IL-1β, and TNF-α . These changes indicate that this compound may exert neuroprotective effects and modulate inflammatory responses in the brain .

Biochemical Analysis

Biochemical Properties

Baldrinal interacts with various enzymes, proteins, and other biomolecules. It has been observed to restore the balance of GABAergic and glutamatergic neurons . This suggests that this compound may interact with neurotransmitter systems in the brain.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the rate of seizures in epileptic mice and ameliorates the increased levels of NMDAR 1, BDNF, IL-1β and TNF-α . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that the antiepileptic effect of this compound may be mediated by reducing the inflammatory response in the brain and restoring the balance of GABAergic and glutamatergic neurons .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment reduces the rate of seizures in epileptic mice , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice treated with different doses of this compound showed a significant decrease in the rate of seizures

Metabolic Pathways

It has been observed to restore the balance of GABAergic and glutamatergic neurons , suggesting that it may interact with these metabolic pathways.

Preparation Methods

Baldrinal is primarily obtained from the extracts of valerian rhizomes and roots. The extraction process involves the use of solvents such as ethanol or methanol to isolate the active compounds from the plant material. The extracted solution is then subjected to various purification techniques, including chromatography, to obtain pure this compound .

Chemical Reactions Analysis

Baldrinal undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Baldrinal has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study various reaction mechanisms and pathways. In biology, this compound has shown potential as a neuroprotective agent, reducing the severity of seizures and restoring the balance of neurotransmitters in the brain. In medicine, it is being investigated for its anticonvulsant properties and its ability to reduce inflammation in the brain. Industrially, this compound is used in the production of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Baldrinal is unique in its structure and pharmacological properties compared to other similar compounds. Some compounds with similar structures include Homothis compound, Alpha-Angelica lactone, and 3-Methoxyfuran. These compounds share some structural similarities with this compound but differ in their specific functional groups and bioactivity. For example, Homothis compound has a similar core structure but with additional functional groups that alter its pharmacological properties .

This compound stands out due to its potent anticonvulsant and neuroprotective effects, making it a valuable compound for further research and development in the field of neurology and pharmacology.

Properties

IUPAC Name

(7-formylcyclopenta[c]pyran-4-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUOVIRIFZOCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171285
Record name Baldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18234-46-3
Record name Baldrinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18234-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baldrinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Valtrate (1) (9.2 g) was dissolved in 20 ml of chloroform at room temperature. In another flask, 20 g of trifluoroacetic acid was dissolved in 40 ml of chloroform. This second solution then was added to the first solution. The clear solution became dark green/blue after stirring for 5 minutes. Chloroform (60 ml) was added to the reaction mixture, and the reaction mixture was washed with water until a pH of 4 was reached. Sodium chloride with 0.5% NaHCO3 (125 mL) was added to neutralize the mixture. Baldrinal (2, 1.1 g) was collected as a yellow liquid using column chromatography with 8:2 hexanes:ethyl acetate as solvent.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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